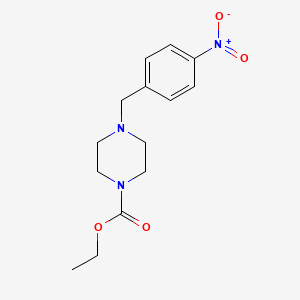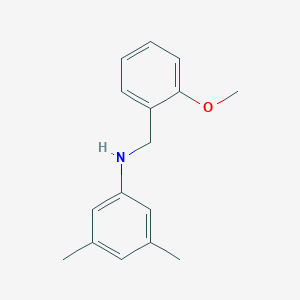
ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential as a pharmacological tool in the treatment of various diseases. The purpose of
Wirkmechanismus
The mechanism of action of ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate is not fully understood. However, it has been shown to have activity as a dopamine D2 receptor agonist, which may be responsible for its potential therapeutic effects in Parkinson's disease. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate in lab experiments is its potential as a pharmacological tool in the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate. One direction is to further investigate its potential as a dopamine D2 receptor agonist, particularly in the treatment of Parkinson's disease. Another direction is to investigate its potential anti-inflammatory effects in more detail, particularly in the context of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 4-nitrobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl chloroformate to form the desired ethyl ester.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate has been studied for its potential as a pharmacological tool in the treatment of various diseases. It has been shown to have activity as a dopamine D2 receptor agonist, which may have implications for the treatment of Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-15(8-10-16)11-12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNBZBBQNJJHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)

![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)



